Zeatin riboside
Overview
Description
Synthesis Analysis
Zeatin riboside synthesis involves chemical and biological pathways. Chemically, ribosyl-cis-zeatin has been synthesized to distinguish between cis and trans isomers of ribosylzeatin using thin-layer chromatography, highlighting its importance in plant biochemistry and the ease of isomer differentiation (Playtis & Leonard, 1971). Biologically, it is produced within plants as part of cytokinin metabolism, playing a role in various physiological processes.
Molecular Structure Analysis
The molecular structure of zeatin riboside includes a purine (adenine) base attached to a ribose sugar, with a side chain at the N6 position. This structure is critical for its activity as a cytokinin, with variations in the side chain influencing its biological activity. The structural analysis enables the understanding of its interaction with cytokinin receptors and its role in plant growth regulation.
Chemical Reactions and Properties
Zeatin riboside participates in several chemical reactions within plant cells, including phosphorylation and glycosylation, which modulate its activity and availability. Its chemical properties, such as stability and reactivity, are influenced by the presence of the ribose sugar, making it more soluble in water compared to its base, zeatin.
Physical Properties Analysis
The physical properties of zeatin riboside, including its solubility, boiling and melting points, and chromatographic characteristics, facilitate its identification and quantification in plant tissues. Techniques such as GC-MS and HPLC are commonly used for its analysis in xylem sap and other plant extracts, providing insights into its distribution and concentration within plants (Kamboj et al., 1999).
Scientific Research Applications
1. In Vitro Regeneration of Eggplant
- Application Summary: Zeatin riboside (ZR) is used for efficient organogenesis induction in eggplant (Solanum melongena L.), which is required for multiple in vitro culture applications .
- Methods of Application: The effect of seven combinations of ZR with indoleacetic acid (IAA) for organogenic regeneration in five genetically diverse S. melongena and one S. insanum L. accessions using two photoperiod conditions was evaluated . The effect of six different concentrations of indolebutyric acid (IBA) to promote rooting was also assessed .
- Results: The best results were obtained using cotyledon tissue, 16h light / 8h dark photoperiod conditions, and medium E6 (2mg/L of ZR and 0mg/L of IAA) . The best rooting media was R2 (1mg/L IBA) . The analysis of ploidy level revealed that between 25 and 50% of the regenerated plantlets were tetraploid .
2. Soil Improvement and Enzymatic Activity in Water-Stressed Wheat
- Application Summary: The synergistic effects of biochar, trans-zeatin riboside (t-ZR), and Azospirillum brasilense on soil improvement and enzymatic activity in water-stressed wheat were investigated .
- Methods of Application: A three-replication experiment comprising of four treatments (Control, Drought stress (DS), DS + t-ZR with biochar, DS + A. brasilense with biochar) was conducted .
- Results: Notable improvements in soil quality and enzymatic activities in water-stressed wheat plants with the application of t-ZR and A. brasilense with biochar were observed . Soil organic C, dissolved organic C, dissolved organic N also enhanced 29.46%, 8.59%, 22.70% respectively with the application of A. brasilense with biochar under drought stress condition .
3. Therapeutic Candidate for Alzheimer’s Disease
- Application Summary: Zeatin riboside has been explored as a potential therapeutic candidate for investigating the complex interplay between severe acute respiratory syndrome coronavirus (SARS-CoV) and Alzheimer’s disease .
- Methods of Application: The research aimed to uncover shared molecular pathways, considering APOE4’s impact on lipid metabolism, immune responses, and neuroinflammation relevant to COVID-19 and Alzheimer’s disease . Zeatin riboside was subjected to in-silico ADMET profiling .
- Results: Zeatin riboside emerged as a promising regulator of the ACE2-SPIKE complex as it exhibits favorable pharmacological attributes . Zeatin’s robust binding disrupts the intricate APOE4-ACE2-SPIKE interplay (AAS), offering a potential therapeutic avenue .
4. Control of Shoot Growth and Formation
- Application Summary: Trans-Zeatin-riboside is used in tissue culture systems to control shoot growth and formation .
- Methods of Application: Trans-Zeatin-riboside is applied to the tissue culture systems .
- Results: Trans-Zeatin-riboside promotes cell division, stimulates shoot proliferation, inhibits root formation, slows the aging process, and activates gene expression and metabolic activity in general .
5. Increasing Enzymatic Activity in Soil Ecosystem
- Application Summary: Zeatin riboside has been used in combination with biochar and Azospirillum brasilense to increase enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, lipase activity within the soil ecosystem and nutrient availability for plants, especially wheat .
- Methods of Application: The research involved the application of biochar with trans-zeatin riboside (t-ZR) and biochar with Azospirillum brasilense under drought stress .
- Results: The application of t-ZR and A. brasilense with biochar resulted in notable improvements in soil quality and enzymatic activities in water-stressed wheat plants .
6. Plant Growth Regulation
Safety And Hazards
Future Directions
Zeatin riboside has been used in various plant science applications, including in vitro regeneration of eggplant . It has also been used in studies investigating the role of cytokinins in plant physiology and development . Future research may continue to explore the potential applications of Zeatin riboside in plant science and agriculture .
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-HNNGNKQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017776 | |
Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zeatin riboside | |
CAS RN |
6025-53-2, 28542-78-1 | |
Record name | Zeatin riboside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6025-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zeatin riboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zeatin riboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028542781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZEATIN RIBOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG4D082A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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